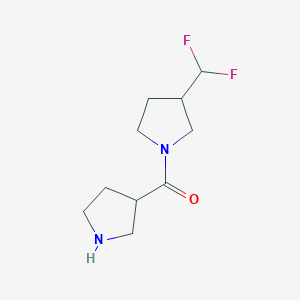
(3-(二氟甲基)吡咯烷-1-基)(吡咯烷-3-基)甲酮
描述
(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C10H16F2N2O and its molecular weight is 218.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
2型糖尿病治疗
该化合物已被鉴定为二肽基肽酶IV抑制剂,并已进入3期临床试验,用于治疗2型糖尿病 。它已经在老鼠、狗和人类中进行了药代动力学和代谢研究,显示出作为治疗剂的潜力。
药物代谢和排泄研究
该化合物的代谢和排泄途径已得到广泛研究,表明它通过代谢和肾脏清除两种途径消除。 这项研究对于了解该化合物作为药物的安全性和有效性至关重要 .
药效团探索
由于其sp3杂化,该化合物中的吡咯烷环允许有效地探索药效团空间。 这对于开发具有靶向选择性的新药具有重要意义 .
立体化学和3D分子设计
吡咯烷环的非平面性有助于分子的立体化学,并增加了三维覆盖范围,这对药物设计和与对映选择性蛋白的结合有利 .
药物候选物的合成策略
该化合物的结构为药物化学家提供了合成策略的见解。 它可以作为设计具有不同生物学特性的新型吡咯烷化合物的指南,突出了立体异构体和取代基空间取向的重要性 .
抗真菌剂开发
含有二氟甲基吡咯烷部分的化合物已被用于开发商业杀菌剂。 这表明该化合物在创建新的抗真菌剂方面的潜在应用 .
作用机制
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds can have different biological profiles depending on the spatial orientation of substituents and the different binding mode to enantioselective proteins .
生物活性
The compound (3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS: 2097978-49-7) is a fluorinated derivative with potential biological activities that merit detailed exploration. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 218.24 g/mol. The presence of difluoromethyl groups is significant in enhancing the biological profile of compounds due to their effects on lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C10H16F2N2O |
| Molecular Weight | 218.24 g/mol |
| CAS Number | 2097978-49-7 |
| Purity | Min. 95% |
The compound has been studied for its potential to inhibit various biological pathways, particularly those involving receptor tyrosine kinases (RTKs) such as TrkA. Inhibition of these pathways can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Research indicates that the difluoromethyl group enhances the potency of the compound compared to its non-fluorinated analogs. For instance, modifications in the pyrrolidine ring structure have been shown to affect binding affinity and selectivity towards target proteins .
Case Studies
- Inhibition of GSK-3β : A study evaluated derivatives of pyrrolidine-based compounds, including those similar to our target compound, showing promising inhibition against glycogen synthase kinase 3 beta (GSK-3β). The most potent derivatives exhibited IC50 values in the nanomolar range, indicating strong biological activity .
- Neuroprotective Properties : In a model assessing neuroprotective effects, compounds with similar structures demonstrated reduced cytotoxicity and improved survival rates in neuronal cultures exposed to oxidative stress. This suggests potential applications in treating neurodegenerative diseases .
Research Findings
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability and bioavailability. The incorporation of fluorine atoms can significantly alter pharmacokinetic properties, making them attractive candidates for drug development .
属性
IUPAC Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-9(12)8-2-4-14(6-8)10(15)7-1-3-13-5-7/h7-9,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOMBYINIHDFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















